Olomoucine-d3 Olomoucine-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201284
InChI:
SMILES:
Molecular Formula: C₁₅H₁₅D₃N₆O
Molecular Weight: 301.36

Olomoucine-d3

CAS No.:

Cat. No.: VC0201284

Molecular Formula: C₁₅H₁₅D₃N₆O

Molecular Weight: 301.36

* For research use only. Not for human or veterinary use.

Olomoucine-d3 -

Specification

Molecular Formula C₁₅H₁₅D₃N₆O
Molecular Weight 301.36

Introduction

Chemical Structure and Properties

Molecular Structure

Olomoucine-d3 is formally identified as 6-(Benzylamino)-2-(2-hydroxyethylamino)-9-methyl-d3-purine, containing a purine core with specific substitutions: a benzylamino group at position 6, a 2-hydroxyethylamino group at position 2, and a deuterated methyl group at position 9 . The deuteration occurs specifically at the methyl group, replacing the three hydrogen atoms with deuterium (heavy hydrogen) atoms.

Physical and Chemical Properties

The physical and chemical properties of Olomoucine-d3 closely mirror those of the non-deuterated compound, with adjustments for the isotopic substitution:

PropertyOlomoucine-d3Olomoucine (Reference)
Chemical FormulaC15H15D3N6OC15H18N6O
Molecular Weight~301.3 g/mol298.34 g/mol
AppearanceCrystalline solidWhite to off-white solid
SolubilitySimilar to OlomoucineSoluble in DMSO (32 mg/ml), ethanol (7 mg/ml), methanol
Purity (commercial)>95%≥98%

Alternative Nomenclature

Olomoucine-d3 is known by several alternative names in scientific literature and commercial catalogs:

  • N2-[(2-Hydroxyethyl)-N6-benzyladenine-d3

  • 6-(Benzylamino)-2-(2-hydroxyethylamino)-9-methyl-d3-purine

  • NSC 666096-d3

Biological Activity and Mechanism of Action

Comparative Inhibition Data

The inhibitory profile of Olomoucine against various kinases, which likely approximates the activity of Olomoucine-d3, is presented in the following table:

KinaseIC50 Value (μM)
p34cdc2/cyclin B7
p33CDK2/cyclin A7
p33CDK2/cyclin E7
p33CDK5/p353
p44 MAP kinase (erk1)25
p34CDK4/cyclin D>1000
p40CDK6/cyclin D3>250

This selective inhibition pattern makes Olomoucine-d3 a valuable research tool for studying specific aspects of cell cycle regulation and kinase activity .

Applications in Research

Cell Cycle Studies

Like its parent compound, Olomoucine-d3 finds application in cell cycle research, particularly:

  • Inducing G1 arrest in cell populations

  • Inhibiting DNA synthesis in interleukin-2-stimulated T lymphocytes

  • Cell synchronization protocols

  • Studying mitotic progression and transitions

The compound's ability to selectively inhibit certain cyclin-dependent kinases makes it particularly valuable for dissecting the specific roles of various CDKs in cell cycle regulation.

Analytical Applications

As a deuterated compound, Olomoucine-d3 offers distinct advantages in analytical applications:

  • Serving as an internal standard in mass spectrometry-based quantification

  • Facilitating accurate quantitative analysis of Olomoucine in biological samples

  • Supporting pharmacokinetic and metabolic studies of Olomoucine

  • Enabling isotope dilution techniques for precise quantification

Mechanistic Studies

Olomoucine-d3 enables detailed investigation of:

  • Isotope effects on biological activity

  • Differences in metabolic stability

  • Structure-activity relationships in cyclin-dependent kinase inhibition

  • Binding kinetics and protein-ligand interactions

QuantityPrice (EUR)
1 mg307.00 €
10 mg2,104.00 €

This pricing structure reflects the specialized nature of the compound and the technical challenges associated with deuteration processes .

Quality Specifications

Commercial Olomoucine-d3 is typically provided with high purity (>95%) to ensure reliability in research applications. The compound is supplied as a crystalline solid, similar to its non-deuterated counterpart .

Related Compounds and Comparative Analysis

Structural Analogs

Several related compounds to Olomoucine exist that provide complementary research tools:

  • Iso-Olomoucine: An inactive stereoisomer of Olomoucine that serves as a negative control in experimental designs

  • N9-Isopropyl-olomoucine: A derivative with modified substitution at the N9 position, which may exhibit altered biological properties

Other CDK Inhibitors

Olomoucine and its deuterated analog belong to a broader class of CDK inhibitors with varying selectivity profiles:

  • Roscovitine: Another purine-derived CDK inhibitor that has progressed to clinical trials for various indications

  • Purvalanol: A CDK inhibitor that, like Olomoucine, can induce apoptosis in specific cell types, including maturing cerebellar granule neurons

Research Applications and Future Perspectives

The development of Olomoucine-d3 represents part of a broader trend toward the creation of deuterated compounds for advanced research applications. As techniques for selective deuteration continue to advance, the accessibility and applications of compounds like Olomoucine-d3 are likely to expand.

Future research directions may include:

  • Development of more selective CDK inhibitors based on the Olomoucine scaffold

  • Investigation of deuteration at other positions to create additional analogs

  • Integration with emerging technologies such as proteomics and metabolomics

  • Exploration of potential therapeutic applications based on the selective inhibitory profile

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